N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine
Description
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine is a complex organic compound featuring both triazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules
Properties
IUPAC Name |
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5S/c1-10-11(2)23-16(19-10)17(3,4)18-9-14-20-21-15(12-5-6-12)22(14)13-7-8-13/h12-13,18H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMMZGPFYMNBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)NCC2=NN=C(N2C3CC3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine typically involves multi-step organic reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The final step involves coupling the triazole and thiazole rings through a nucleophilic substitution reaction, where the triazole derivative reacts with a halogenated thiazole under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: Both the triazole and thiazole rings can undergo substitution reactions. For example, electrophilic substitution can occur at the carbon atoms adjacent to the nitrogen in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. It may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of triazole and thiazole rings.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The triazole and thiazole rings are known to be present in various drugs, suggesting that this compound might have pharmacological activities such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine would depend on its specific application. Generally, compounds with triazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds are known for their antimicrobial and antifungal activities.
Thiazole Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine lies in its dual presence of triazole and thiazole rings, which may confer a combination of biological activities not seen in compounds containing only one of these rings. This dual functionality could make it a valuable candidate for drug development and other scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
